Piperidin-3-yl(pyridin-3-yl)methanone chemical structure and properties
Piperidin-3-yl(pyridin-3-yl)methanone chemical structure and properties
Structure, Synthesis, and Pharmacological Utility in Fragment-Based Drug Discovery [1]
Executive Summary
Piperidin-3-yl(pyridin-3-yl)methanone (CAS: 1301738-69-1 for the dihydrochloride salt) is a privileged bicyclic scaffold characterized by a ketone bridge connecting the C3 position of a piperidine ring to the C3 position of a pyridine ring.[1][2] This molecule represents a critical "chimeric" pharmacophore, merging the saturated, basic features of piperidine (a common bioisostere for secondary amines) with the aromatic, electron-deficient properties of pyridine.
In modern medicinal chemistry, this structure serves as a versatile building block for Cholesterol 24-Hydroxylase (CH24H) inhibitors , Nicotinic Acetylcholine Receptor (nAChR) modulators , and Janus Kinase (JAK) inhibitors .[1] Its dual-nitrogen architecture allows for tunable pKa profiles and multi-point hydrogen bonding, making it an ideal candidate for Fragment-Based Drug Discovery (FBDD).[1]
Chemical Identity & Physicochemical Properties[1][3][4][5][6][7]
Nomenclature and Identifiers
| Property | Detail |
| IUPAC Name | Piperidin-3-yl(pyridin-3-yl)methanone |
| Common Synonyms | 3-pyridyl 3-piperidinyl ketone; 3-Nicotinoylpiperidine |
| CAS Number | 1301738-69-1 (Dihydrochloride); 40576-21-4 (Generic/Free base) |
| Molecular Formula | C₁₁H₁₄N₂O |
| Molecular Weight | 190.24 g/mol (Free base); 263.16 g/mol (2HCl salt) |
| SMILES | O=C(C1=CN=CC=C1)C2CNCCC2 |
Physicochemical Profile
The molecule exhibits amphoteric character due to the presence of two distinct nitrogen atoms: the basic secondary amine in the piperidine ring and the weakly basic pyridine nitrogen.
| Parameter | Value (Approx.) | Significance |
| pKa (Piperidine NH) | 10.5 – 11.0 | High basicity; protonated at physiological pH (cationic center).[1] |
| pKa (Pyridine N) | 5.2 – 5.4 | Low basicity; serves as a hydrogen bond acceptor at pH 7.[1]4. |
| logP | 0.6 – 0.9 | Moderate hydrophilicity; good aqueous solubility, especially as a salt. |
| PSA (Polar Surface Area) | ~46 Ų | Favorable for Blood-Brain Barrier (BBB) penetration.[1] |
| H-Bond Donors | 1 (Piperidine NH) | Critical for active site anchoring.[1] |
| H-Bond Acceptors | 3 (Pyridine N, Ketone O, Piperidine N) | Allows versatile ligand-protein interactions.[1] |
Synthetic Methodologies
High-fidelity synthesis of this scaffold requires differentiating the two nitrogen atoms to prevent polymerization.[1] The Weinreb Amide protocol is the industry "Gold Standard" for generating the ketone bridge without over-addition (forming tertiary alcohols).
Protocol A: The Weinreb Amide Coupling (Gold Standard)
This method couples an activated nicotinic acid derivative with a metallated piperidine species or vice-versa. Here, we utilize the stability of the Weinreb amide to prevent over-alkylation.
Step-by-Step Protocol:
-
Protection: React 3-piperidinecarboxylic acid with Boc₂O and NaOH to yield N-Boc-piperidine-3-carboxylic acid.[1]
-
Activation: Dissolve the protected acid in DCM. Add EDCI (1.2 eq) and HOBt (1.2 eq). Stir for 30 min at 0°C.
-
Weinreb Amide Formation: Add N,O-dimethylhydroxylamine hydrochloride (1.2 eq) and DIPEA (3 eq). Stir at RT for 12h.[1] Isolate the Weinreb amide intermediate.
-
Grignard Addition: Dissolve the Weinreb amide in anhydrous THF under N₂. Cool to -78°C. Slowly add 3-pyridylmagnesium bromide (1.5 eq).
-
Hydrolysis: The stable tetrahedral intermediate prevents double addition. Quench with saturated NH₄Cl to collapse the intermediate and release the ketone.
-
Deprotection: Treat the N-Boc ketone with 4M HCl in Dioxane to yield the target Piperidin-3-yl(pyridin-3-yl)methanone dihydrochloride .[1]
Protocol B: Nitrile Addition (Industrial Alternative)
A more direct route utilizing the high reactivity of Grignard reagents toward nitriles.
-
Starting Material: N-Boc-3-cyanopiperidine.[1]
-
Reaction: React with 3-pyridylmagnesium bromide in THF at reflux.
-
Imine Hydrolysis: The resulting magnesium imine salt is hydrolyzed with aqueous acid (H₂SO₄/H₂O) to form the ketone.
-
Note: This method often produces lower yields due to competitive deprotonation at the alpha-position of the nitrile.
Synthetic Pathway Visualization
Figure 1: Weinreb Amide synthesis route preventing over-alkylation and ensuring ketone fidelity.
Biological Relevance & Pharmacological Applications[4][8][9][10][11]
Cholesterol 24-Hydroxylase (CH24H) Inhibition
Recent medicinal chemistry campaigns (e.g., by Takeda and University of Dundee) have identified 3-substituted pyridine scaffolds as potent inhibitors of CH24H (CYP46A1) .[1][3] This enzyme is crucial for brain cholesterol homeostasis.[4][5]
-
Mechanism: The pyridine nitrogen coordinates with the Heme iron in the CYP46A1 active site.[6]
-
Role of the Scaffold: The piperidine ring (often substituted at the 4-position in advanced leads like Soticlestat) occupies the hydrophobic access channel. The ketone linker provides rigidification, orienting the piperidine away from the heme center to interact with Helix F.
Nicotinic Acetylcholine Receptors (nAChRs)
The structure is a regioisomer of the tobacco alkaloid Anabasine (which is a direct piperidine-pyridine connection).[1]
-
Pharmacophore: The 3-pyridyl motif is essential for binding to the acetylcholine pocket (cation-pi interactions).[1]
-
Ketone Linker: The carbonyl group introduces a hydrogen bond acceptor that alters the binding kinetics compared to the methylene bridge of anabasine, potentially increasing selectivity for specific subtypes (e.g., α7 vs α4β2).
Fragment-Based Drug Discovery (FBDD)
This molecule is classified as a "High-Value Fragment" because it adheres to the "Rule of Three" (MW < 300, H-donors ≤ 3, cLogP ≤ 3).[1] It is frequently screened against:
-
Kinases: As a hinge-binding motif (Pyridine N) with a solubilizing tail (Piperidine).[1]
-
GPCRs: Specifically Histamine H3/H4 receptors, where the basic piperidine interacts with the conserved Aspartate residue in TM3.
Structure-Activity Relationship (SAR) Logic
Figure 2: Pharmacophore mapping of the scaffold against key biological targets.[1]
Analytical Characterization
To validate the synthesis of this molecule, the following spectral signatures are diagnostic.
Proton NMR (¹H NMR, 400 MHz, D₂O/DCl)
-
Pyridine Region (8.0 - 9.2 ppm):
-
Piperidine Region (1.5 - 3.8 ppm):
Mass Spectrometry (ESI-MS)
-
Parent Ion: [M+H]⁺ = 191.12 m/z.[1]
-
Fragmentation Pattern:
-
m/z ~106: Pyridyl-CO cation (Alpha cleavage at the ketone).[1]
-
m/z ~84: Piperidinyl cation species.
-
References
-
Koike, T., et al. (2022). "Discovery of Novel 3-Piperidinyl Pyridine Derivatives as Highly Potent and Selective Cholesterol 24-Hydroxylase (CH24H) Inhibitors." Journal of Medicinal Chemistry, 65(4), 3343-3358.[1][6] [1][6][5]
-
Koike, T., et al. (2021).[1] "Discovery of Soticlestat, a Potent and Selective Inhibitor for Cholesterol 24-Hydroxylase (CH24H)."[1][3][4][5][7] Journal of Medicinal Chemistry, 64(16), 12228–12244. [1]
-
National Center for Biotechnology Information. (2024).[1] PubChem Compound Summary for CID 218422, Ketone, piperidino 3-piperidyl.[1] [1]
-
Sigma-Aldrich. (2024).[1] Product Specification: 3-Piperidinyl(3-pyridinyl)methanone dihydrochloride.[1][2][8] [1]
Sources
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- 3. Discovery of Novel 3-Piperidinyl Pyridine Derivatives as Highly Potent and Selective Cholesterol 24-Hydroxylase (CH24H) Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
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